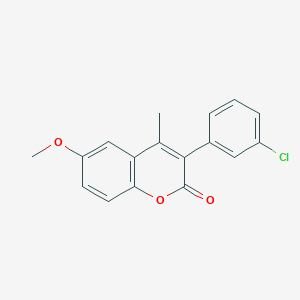

3-(3 inverted exclamation mark -Chlorophenyl)-6-methoxy-4-methylcoumarin

Descripción general

Descripción

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 4-methylcoumarin, and methoxybenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 3-chlorophenol and methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the coumarin ring structure.

Methylation: Finally, the methylation of the coumarin ring is achieved using a methylating agent, such as methyl iodide, to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

Optimization of Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to obtain reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced derivatives of the coumarin.

Substitution: Substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Coumarin derivatives, including 3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin, have shown significant anticancer properties. Research indicates that coumarins can inhibit the proliferation of various cancer cell lines, including:

- Prostate Cancer

- Renal Cell Carcinoma

- Leukemia

Studies highlight that these compounds can counteract side effects from conventional chemotherapy and radiotherapy, enhancing overall treatment efficacy. For instance, the incorporation of methoxy groups has been linked to improved biological activity and reduced toxicity compared to other chemotherapeutic agents .

Antimicrobial Properties

Research has documented the antibacterial and antifungal activities of coumarin derivatives. These compounds have demonstrated effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Coumarins exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin is also explored for its potential use in agriculture:

- Pesticidal Properties : The compound's structure may confer protective effects against pests, making it a candidate for developing eco-friendly pesticides.

- Plant Growth Regulation : Some studies suggest that coumarins can influence plant growth patterns, potentially enhancing crop yields.

Clinical Trials on Anticancer Efficacy

Several clinical trials have investigated the efficacy of coumarin derivatives in cancer treatment. For example, a study involving patients with prostate cancer showed promising results when combining traditional therapies with coumarin-based treatments, leading to improved patient outcomes and reduced side effects .

Antimicrobial Testing

A laboratory study tested 3-(3'-Chlorophenyl)-6-methoxy-4-methylcoumarin against common bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Pathways Involved: It may modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenyl)-6-methoxy-4-methylcoumarin: Similar structure but with a different position of the chlorine atom.

3-(3-Bromophenyl)-6-methoxy-4-methylcoumarin: Similar structure but with a bromine atom instead of chlorine.

3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin: Similar structure but with a different position of the methoxy group.

Uniqueness

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a chlorophenyl group at the 3-position and methoxy and methyl groups at the 6 and 4-positions, respectively. This unique substitution pattern enhances its biological activity compared to other coumarin derivatives.

Anticancer Activity

Research indicates that coumarins exhibit significant anticancer properties. Specifically, studies have shown that coumarins can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (ACHN) cancers. The mechanism often involves the modulation of apoptotic pathways through the regulation of Bcl-2 family proteins and caspase activation .

Table 1: Cytostatic Activity of Coumarins

| Cell Line | Compound Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Apoptosis via Bcl-2 modulation |

| A549 | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Caspase activation |

| ACHN | 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin | TBD | Cell cycle arrest |

The biological activity of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin can be attributed to several mechanisms:

- Enzyme Inhibition : Coumarins have been shown to inhibit various enzymes, including carbonic anhydrases and monoamine oxidases (MAOs). The presence of chlorine in the structure enhances inhibitory potency against MAO-B, which is crucial for neuroprotective effects .

- Apoptotic Pathways : The compound may induce apoptosis in cancer cells by modulating Bcl-2 protein expression and activating caspases, leading to programmed cell death .

- Antioxidant Activity : Many coumarins exhibit antioxidant properties, reducing oxidative stress in cells and potentially preventing cancer progression .

Case Studies

Several studies have highlighted the potential therapeutic applications of coumarins:

- A study demonstrated that a related coumarin derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Another investigation revealed that specific modifications in the coumarin structure could lead to enhanced selectivity against cancer cells while sparing normal cells, indicating a promising avenue for targeted therapies .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)6-7-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVAXMOIIYHGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.